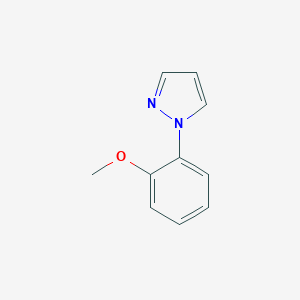

1-(2-methoxyphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGEFNKQAVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461182 | |

| Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102908-37-2 | |

| Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 1-(2-methoxyphenyl)-1H-pyrazole, a molecule of considerable interest in medicinal chemistry and materials science. We will explore the foundational chemical principles, present detailed and validated experimental protocols, and offer expert insights into the rationale behind procedural choices. This document is designed to be a self-contained resource, enabling researchers to confidently replicate and adapt these syntheses.

Introduction: Significance and Applications of the this compound Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a 2-methoxyphenyl substituent at the N1 position imparts specific conformational and electronic properties that have been exploited in the development of various therapeutic agents. This guide will focus on the practical synthesis of this key building block, providing a solid foundation for further research and development.

Retrosynthetic Strategies

A logical approach to the synthesis of this compound involves retrosynthetic analysis, which deconstructs the target molecule to identify potential starting materials and reaction pathways. The most common disconnections are at the N-aryl bond and the bonds forming the pyrazole ring.

Figure 1. Key retrosynthetic disconnections for this compound.

Key Synthetic Methodologies and Detailed Protocols

This section details the most robust and widely utilized methods for the synthesis of this compound, complete with step-by-step protocols and explanations for the experimental choices.

Pathway 1: The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for the formation of C-N bonds. While traditionally requiring harsh conditions, modern modifications have made it a more accessible and versatile reaction.[1]

Mechanism: The reaction is believed to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the deprotonated pyrazole and subsequent reductive elimination to form the N-aryl bond.

Experimental Protocol:

-

Reagents:

-

Pyrazole (1.0 eq)

-

2-Iodoanisole (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Toluene (solvent)

-

-

Procedure:

-

In a flame-dried Schlenk flask, combine pyrazole, 2-iodoanisole, CuI, K₂CO₃, and 1,10-phenanthroline.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).

-

Add anhydrous toluene.

-

Heat the mixture to reflux (approximately 110 °C) for 24-48 hours, monitoring by TLC.

-

Upon completion, cool to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Rationale for Experimental Choices:

-

2-Iodoanisole: Aryl iodides are more reactive than the corresponding bromides or chlorides in Ullmann couplings.

-

CuI: A readily available and effective copper(I) source.

-

K₂CO₃: A strong base required to deprotonate the pyrazole, forming the nucleophilic pyrazolate.

-

1,10-Phenanthroline: A bidentate ligand that stabilizes the copper catalyst and enhances its reactivity, allowing for lower reaction temperatures compared to ligand-free conditions.[2]

-

Toluene: A high-boiling, non-polar solvent suitable for this reaction.

Pathway 2: The Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction generally proceeds under milder conditions and exhibits broad functional group tolerance.[2]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by a base, and reductive elimination of the product, regenerating the Pd(0) catalyst.[3]

Experimental Protocol:

-

Reagents:

-

Pyrazole (1.2 eq)

-

2-Bromoanisole (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

Add pyrazole and 2-bromoanisole.

-

Add anhydrous, degassed 1,4-dioxane.

-

Heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Once complete, cool the reaction, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify by column chromatography.

-

Rationale for Experimental Choices:

-

2-Bromoanisole: While more reactive aryl iodides can be used, aryl bromides are often more cost-effective.

-

Pd₂(dba)₃/Xantphos: This is a robust and commonly used catalyst/ligand system for C-N cross-coupling reactions. Xantphos is a bulky, electron-rich ligand that promotes the key steps of the catalytic cycle.[4]

-

Cs₂CO₃: A strong base that is effective in deprotonating the pyrazole. Other bases like sodium tert-butoxide can also be used.[3]

-

1,4-Dioxane: A common solvent for Buchwald-Hartwig reactions, although others like toluene can also be employed.

Figure 2. Simplified workflow for N-arylation reactions.

Pathway 3: Cyclocondensation

This approach builds the pyrazole ring from acyclic precursors, offering a convergent and often high-yielding route. The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic and reliable method.[5]

Mechanism: The synthesis proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocol:

-

Reagents:

-

(2-Methoxyphenyl)hydrazine hydrochloride (1.0 eq)

-

1,1,3,3-Tetramethoxypropane (1.0 eq)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (catalytic)

-

-

Procedure:

-

Dissolve (2-methoxyphenyl)hydrazine hydrochloride in ethanol in a round-bottom flask.

-

Add a few drops of concentrated hydrochloric acid.

-

Add 1,1,3,3-tetramethoxypropane to the mixture.

-

Heat the reaction to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Rationale for Experimental Choices:

-

(2-Methoxyphenyl)hydrazine hydrochloride: The starting material that provides the N-aryl group. The hydrochloride salt is often more stable and easier to handle than the free base.

-

1,1,3,3-Tetramethoxypropane: A stable precursor to malondialdehyde, which is generated in situ under the acidic reaction conditions.[6]

-

Ethanol and HCl: A common solvent and acid catalyst for this type of condensation reaction.

Comparative Analysis of Synthetic Pathways

| Method | Catalyst | Aryl Source | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper(I) salts | Aryl Iodide | High temperature, inert atmosphere | Cost-effective | Often requires harsh conditions, substrate scope can be limited |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl Bromide/Iodide | Moderate temperature, inert atmosphere | High yields, broad functional group tolerance, milder conditions | Expensive catalyst and ligands |

| Cyclocondensation | Acid catalyst | (2-Methoxyphenyl)hydrazine | Reflux in alcohol | Convergent, readily available starting materials | Potential for regioisomer formation with unsymmetrical dicarbonyls |

Conclusion

The synthesis of this compound can be accomplished through several reliable methods. The choice of a particular pathway will depend on factors such as cost, scale, and available resources. The Buchwald-Hartwig amination generally offers the highest yields and broadest scope, while the cyclocondensation route provides a highly convergent and atom-economical alternative. The Ullmann condensation remains a viable, cost-effective option, particularly with optimized, ligand-assisted protocols. This guide provides the necessary foundational knowledge and practical protocols to enable the successful synthesis of this important heterocyclic compound.

References

[7] A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [1] Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. (2025). Benchchem. [3] Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. [8] Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021). Journal of Chemical Education. [9] Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole - ResearchGate. (n.d.). ResearchGate. [10] Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). [11] Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). [12] Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [6] US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents. (2006). Google Patents. [13] In situ pyrazole synthesis and N‐arylation. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES § REACTIONS DE N-ARYLATION DU PYRAZOLE CATALYSEES PA. (n.d.). [4] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). ChemRxiv. [14] 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - NIH. (n.d.). National Institutes of Health. [15] Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC - NIH. (n.d.). National Institutes of Health. [16] Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [2] Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [17] Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. (n.d.). Beilstein Journals. [5] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024). Beilstein Journals. [18] (PDF) SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL - ResearchGate. (2015). ResearchGate. [19] A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [20] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (2023). National Institutes of Health. [21] (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases - ResearchGate. (2024). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyphenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-methoxyphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted data from robust computational models with experimental findings for structurally analogous compounds. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives. The guide details theoretical and practical considerations for key parameters including molecular structure, melting point, boiling point, solubility, lipophilicity (logP), and acid dissociation constant (pKa). Standard experimental protocols for the determination of these properties are also provided, complete with workflow diagrams, to facilitate practical application in a laboratory setting.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a range of favorable physicochemical and pharmacological properties.[3][4] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][5] The substituent at the 1-position of the pyrazole ring plays a crucial role in modulating the molecule's biological activity and pharmacokinetic profile. The introduction of a 2-methoxyphenyl group, as in the case of this compound, can significantly influence properties such as lipophilicity and metabolic stability, making it a compound of considerable interest for the design of novel therapeutic agents.[6] Understanding the fundamental physicochemical properties of this molecule is therefore a critical first step in its development as a potential drug candidate.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. This compound consists of a pyrazole ring linked to a methoxy-substituted benzene ring at the 1-position.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | [7] |

| IUPAC Name | This compound | - |

| Canonical SMILES | COC1=CC=CC=C1N2C=CC=N2 | - |

Predicted Physicochemical Properties

In the absence of direct experimental data, computational modeling provides reliable estimates of key physicochemical parameters, guiding experimental design and hypothesis generation.[8][9][10] The following properties for this compound were predicted using the SwissADME web tool, a widely accepted platform for in silico drug discovery.[11]

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | Not readily predicted by this tool | Influences purification and formulation processes. |

| logP (Lipophilicity) | 2.15 | Affects solubility, permeability, and plasma protein binding. |

| Water Solubility | Moderately soluble | Crucial for bioavailability and formulation. |

| pKa (most basic) | 1.84 | Governs ionization state at physiological pH, impacting solubility and receptor binding. |

Experimental Determination of Physicochemical Properties: Protocols and Comparative Data

While predicted data is invaluable, experimental verification is the gold standard in chemical characterization. This section provides established protocols for determining key physicochemical properties and presents experimental data for structurally similar pyrazole derivatives to serve as a benchmark for this compound.

Melting Point

The melting point is a fundamental indicator of a compound's purity and is influenced by intermolecular forces and crystal packing.[12][13]

This method is a standard and accessible technique for determining the melting point range of a crystalline solid.[14][15][16]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to compact the material at the sealed end.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more precise measurement, heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.[12][13]

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: A generalized workflow for determining melting point using the capillary method.

Table 3: Experimental Melting Points of Analogous Pyrazole Derivatives

| Compound | Melting Point (°C) |

| 3-(2-methoxyphenyl)-1H-pyrazole | 80.0 - 86.0 |

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 106 - 107 |

| 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole | 53 - 55 |

| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | 86 - 90 |

Based on this comparative data, the melting point of this compound is anticipated to be in a similar range, likely as a crystalline solid at room temperature.

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical determinant of a compound's utility in biological assays and its potential for oral bioavailability.[17][18]

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[18]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Determine the concentration of the solute in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Diagram 2: Workflow for Shake-Flask Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility via the shake-flask method.

Based on the predicted logP of 2.15, this compound is expected to have moderate lipophilicity. This suggests it will likely exhibit good solubility in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[17] Its aqueous solubility is predicted to be moderate. The parent pyrazole has appreciable water solubility, which decreases with substitution.[19]

Spectral Characterization

-

¹H NMR: The proton NMR spectrum of a 1-aryl-1H-pyrazole will typically show distinct signals for the pyrazole ring protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the aromatic protons of the methoxyphenyl ring.[12]

-

¹³C NMR: The carbon NMR will show characteristic chemical shifts for the carbons of the pyrazole ring and the substituted benzene ring.[12]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the aromatic and heterocyclic rings, as well as C-O stretching of the methoxy group.[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ), along with characteristic fragmentation patterns.[12]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for professionals in the field of drug discovery and development. By integrating computational predictions with experimental data from analogous compounds, a comprehensive profile of this molecule has been constructed. The detailed experimental protocols and workflow diagrams offer practical guidance for the in-house characterization of this and other novel pyrazole derivatives. A thorough understanding of these fundamental properties is paramount for the rational design and development of new therapeutic agents based on the versatile pyrazole scaffold.

References

- Prediction of physicochemical properties - PubMed. (2012). Methods in Molecular Biology, 929, 93-138.

- Computational methods for predicting properties | ProtoQSAR. (n.d.).

- Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. (n.d.).

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.).

- Pyrazole - Solubility of Things. (n.d.).

- Pyrazole | 288-13-1 - ChemicalBook. (n.d.).

- Melting point determin

- Measuring the Melting Point - Westlab Canada. (2023, May 8).

- Melting point determin

- Experiment 1 - Melting Points. (n.d.).

- Melting Point Determin

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.).

- Measuring Solubility | Secondaire - Alloprof. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem. (n.d.).

- 3-(2-Methoxyphenyl)-1H-pyrazole, 97% - Thermo Fisher Scientific. (n.d.).

- [Ce(L-Pro)2]2 (Oxa)

- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Discovery of A20 with 4-(2-methoxyphenyl)

- 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - NIH. (n.d.).

- (PDF) 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).

- 3-(2-Methoxyphenyl)-1H-pyrazole, 97% | Fisher Scientific. (n.d.).

- 1-Acetyl-4-{[5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3-yl]oxy}piperidine - PubChem. (n.d.).

- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA - Cardiff University. (2022, May 5).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov - Physics @ Manasagangotri. (n.d.).

- Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. (n.d.).

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH. (2023, September 13).

- Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Publishing. (n.d.).

- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. - STM Journals. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. 1H-Pyrazole [webbook.nist.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. banglajol.info [banglajol.info]

- 12. rsc.org [rsc.org]

- 13. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epubl.ktu.edu [epubl.ktu.edu]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Buy 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid [smolecule.com]

- 19. Pyrazole | 288-13-1 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-methoxyphenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of the N-arylpyrazole derivative, 1-(2-methoxyphenyl)-1H-pyrazole. While this compound holds potential as a scaffold in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for its successful application in research and drug development. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers in characterizing this molecule. We delve into predictive methodologies for assessing solubility, provide detailed protocols for both kinetic and thermodynamic solubility determination, and outline a comprehensive strategy for evaluating its stability under forced degradation conditions as stipulated by ICH guidelines. Furthermore, we propose potential degradation pathways based on the reactivity of the N-arylpyrazole core and discuss the development of a stability-indicating analytical method. This guide is intended to be a practical resource, bridging the gap between theoretical knowledge and laboratory execution.

Introduction: The Significance of Physicochemical Profiling

The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, many of which are rooted in the molecule's fundamental physicochemical properties. Among these, solubility and stability are arguably the most critical. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while instability can compromise the safety and efficacy of a drug product. This compound, a molecule featuring a pyrazole core N-substituted with a methoxy-bearing phenyl ring, represents a class of compounds with diverse biological activities.[1] The strategic placement of the methoxy group in the ortho position is anticipated to influence its solubility and electronic properties, making a detailed investigation of these characteristics essential.[2]

This guide is structured to provide a holistic understanding of these critical attributes. We will first explore the theoretical underpinnings of solubility and how the structural features of this compound are likely to dictate its behavior in various media. Subsequently, we will present robust, step-by-step protocols for the experimental determination of both its kinetic and thermodynamic solubility. The latter half of this guide is dedicated to a thorough examination of its chemical stability. We will outline a forced degradation strategy in line with the International Council for Harmonisation (ICH) guidelines and propose potential degradation pathways based on the known reactivity of related N-phenylpyrazole structures.[3][4] Finally, we will discuss the development of a stability-indicating high-performance liquid chromatography (HPLC) method, a crucial tool for accurately monitoring the compound's integrity over time.

Solubility Profile of this compound

Theoretical Considerations and Predictions

The solubility of an organic molecule is a complex interplay of its intrinsic properties and the nature of the solvent. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar and non-polar characteristics. The pyrazole ring, with its two nitrogen atoms, can participate in hydrogen bonding, contributing to its polarity. Conversely, the phenyl ring is hydrophobic. The methoxy group introduces a degree of polarity and can also act as a hydrogen bond acceptor.

Based on its structure, we can predict the following solubility trends:

-

Aqueous Solubility: The parent 1H-pyrazole has limited water solubility. The introduction of the bulky, hydrophobic 2-methoxyphenyl group is expected to further decrease aqueous solubility. However, the ortho-methoxy group may slightly enhance solubility compared to an unsubstituted phenyl ring due to potential intramolecular interactions and its ability to hydrogen bond with water.

-

Organic Solubility: The compound is expected to exhibit good solubility in a range of organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should readily dissolve the compound due to their ability to solvate both the polar and non-polar regions of the molecule. Good solubility is also anticipated in alcohols like ethanol and methanol, where hydrogen bonding interactions can occur. Solubility in non-polar solvents like hexane is likely to be limited.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low | Predominantly hydrophobic structure. |

| Phosphate Buffered Saline (PBS) pH 7.4 | High | Low | Similar to water; ionization is not expected to significantly enhance solubility. |

| Methanol | Medium-High | High | Capable of hydrogen bonding with the pyrazole nitrogens and methoxy group. |

| Ethanol | Medium | High | Similar to methanol. |

| Acetonitrile | Medium | Moderate to High | Polar aprotic solvent, good for general organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | Very High | Excellent solvent for a wide range of organic molecules. |

| Dichloromethane (DCM) | Low-Medium | Moderate | Good for dissolving moderately polar compounds. |

| Hexane | Low | Very Low | Non-polar solvent, unlikely to effectively solvate the molecule. |

Experimental Determination of Solubility

To obtain definitive data, experimental determination of solubility is essential. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[4] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a solid compound in a solvent and is determined by allowing the solid to equilibrate with the solvent over an extended period.[4]

This protocol is designed for a 96-well plate format, enabling high-throughput screening.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well clear-bottom microplates

-

Plate reader with turbidimetry or nephelometry capabilities

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.

-

Add 2 µL of the 10 mM stock solution to the first well of each row and mix thoroughly by pipetting up and down. This creates a starting concentration of 100 µM with 1% DMSO.

-

Perform a 1:2 serial dilution across the plate by transferring 100 µL from each well to the next well in the row and mixing.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

-

Determine the kinetic solubility as the highest concentration at which the turbidity is not significantly different from the background (wells containing only PBS with 1% DMSO).

Diagram 1: Workflow for Kinetic Solubility Assay

Caption: Workflow for the turbidimetric kinetic solubility assay.

This method provides the equilibrium solubility and is considered the gold standard.[5][6]

Materials:

-

Solid this compound

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a validated quantitative method (see Section 4)

Procedure:

-

Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The excess solid should be clearly visible.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand for a short period to let the excess solid settle.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the thermodynamic solubility by multiplying the measured concentration by the dilution factor.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could have toxicological implications. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7]

Forced Degradation Protocol

This protocol is based on ICH guideline Q1A(R2) and is designed to investigate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress.[3]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8, 24 hours |

| Neutral Hydrolysis | Water | 60°C | 2, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24 hours |

| Thermal Degradation | Solid Compound | 80°C | 24, 48, 72 hours |

| Photostability | Solid Compound & Solution | ICH Q1B Option 2 | As per guideline |

Procedure:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

For hydrolytic and oxidative studies, mix the stock solution with the respective stress reagent in a 1:1 ratio.

-

Incubate the samples at the specified temperatures and for the designated time points.

-

At each time point, withdraw an aliquot of the sample. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

For thermal degradation, store the solid compound in a temperature-controlled oven. At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

-

For photostability testing, expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B. A control sample should be kept in the dark.

-

Analyze all samples using a stability-indicating HPLC method (see Section 4).

Diagram 2: Workflow for Forced Degradation Studies

Caption: Experimental workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on the degradation of related compounds, several degradation pathways can be postulated. The N-phenylpyrazole core is generally stable, but certain conditions can induce degradation. Studies on celecoxib, a drug containing a 1,5-diarylpyrazole moiety, have shown it to be susceptible to oxidative degradation, while being relatively stable to hydrolysis and heat.[3][4]

-

Oxidative Degradation: The pyrazole ring and the electron-rich methoxyphenyl ring are potential sites for oxidation. The reaction with hydrogen peroxide could lead to the formation of N-oxides on the pyrazole ring or hydroxylation of the phenyl ring.

-

Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation. Potential reactions include photo-oxidation or rearrangement of the pyrazole ring.[8]

-

Hydrolytic and Thermal Degradation: The C-N bond connecting the phenyl and pyrazole rings is generally robust. Significant degradation under hydrolytic and thermal stress is not anticipated, as observed with celecoxib.[3] However, extreme conditions could potentially lead to cleavage of this bond.

Diagram 3: Predicted Degradation Pathways of this compound

Caption: Postulated degradation pathways for this compound.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of the parent compound and detect the formation of degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the parent compound from all potential degradation products and formulation excipients.

Initial Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or determined by UV scan)

-

Injection Volume: 10 µL

Method Optimization and Validation: The initial conditions should be tested with the stressed samples. If co-elution of the parent peak with any degradation products is observed, the method must be optimized. This can involve adjusting the gradient slope, changing the mobile phase pH, or trying a different column chemistry (e.g., phenyl-hexyl).

Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. By combining theoretical predictions with robust experimental protocols, researchers can generate the critical data needed to advance their research and development programs. The provided methodologies for solubility determination and forced degradation studies are designed to be both practical and compliant with regulatory expectations. The insights into potential degradation pathways and the strategy for developing a stability-indicating HPLC method will further aid in ensuring the quality and reliability of data generated for this promising compound. As with any scientific investigation, the protocols presented here should be considered as a starting point, with the understanding that optimization may be necessary based on specific experimental observations.

References

- Ioele, G., De Luca, M., Tavano, L., & Ragno, G. (2014). The difficulties for a photolabile drug in topical formulations: The case of diclofenac. International Journal of Pharmaceutics, 465(1-2), 284-290.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chrom

- Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. (2018). PubMed.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (2020). Enamine.

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2021).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023). NIH.

- High-Performance Liquid Chromatography (HPLC)

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI.

- 4-Methoxyphenol | C7H8O2 | CID 9015. (n.d.). PubChem.

- p-Methoxyphenyl radical | C7H7O | CID 137580. (n.d.). PubChem.

- Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.).

- Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. (2017). CORE.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).

- A Deep Dive into 3-Methoxyphenyl: A Theoretical and Comput

- Substitution effects in N-pyrazole and N-imidazole deriv

- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2019). RSC Publishing.

- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Deriv

- Forced Degrad

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). MDPI.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1-(2-methoxyphenyl)-1H-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activities of 1-(2-Methoxyphenyl)-1H-Pyrazole Derivatives

Abstract

The 1H-pyrazole core is a renowned heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a 1-(2-methoxyphenyl) substituent imparts distinct stereoelectronic properties that significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound derivatives. We delve into the primary therapeutic areas where these compounds show promise, including oncology, anti-inflammatory, antimicrobial, and neurology. The narrative synthesizes mechanistic insights, structure-activity relationships (SAR), and key experimental data. Furthermore, this document furnishes detailed, replicable protocols for the synthesis of a representative compound and for a critical biological assay, designed to equip researchers and drug development professionals with actionable, field-proven methodologies.

Section 1: The this compound Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif that has proven to be a "privileged scaffold" in drug development.[1][2][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal foundation for designing novel therapeutic agents. The substitution at the N1 position with a phenyl group is a common strategy to enhance potency and modulate pharmacokinetic properties.

The specific placement of a methoxy (-OCH₃) group at the ortho (2-position) of this N1-phenyl ring is of particular interest. The 2-methoxy group exerts a significant steric and electronic influence on the molecule. Its steric bulk can lock the phenyl ring in a specific conformation relative to the pyrazole core, which can be critical for precise binding to a target protein's active site. Electronically, the methoxy group is an electron-donating group that can influence the overall electron density of the aromatic system and participate in crucial hydrogen bonding interactions, further anchoring the ligand within its binding pocket. This unique combination of features has led to the discovery of this compound derivatives with a wide spectrum of biological activities.[2][3][4]

Section 2: Core Synthetic Strategies

The most prevalent and efficient method for synthesizing the 1,3,5-trisubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction known as the Knorr pyrazole synthesis. For the specific synthesis of 1-(2-methoxyphenyl)-1H-pyrazoles, (2-methoxyphenyl)hydrazine serves as the key N1-synthon. The choice of the 1,3-dicarbonyl precursor dictates the substitution pattern at positions 3 and 5 of the resulting pyrazole ring, allowing for extensive chemical diversity.

The reaction is typically performed under acidic or basic conditions in a suitable solvent like ethanol or acetic acid. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the stable aromatic pyrazole ring.

Section 3: Anticancer and Antiproliferative Activity

Several pyrazole derivatives have emerged as potent anticancer agents, and the 1-(2-methoxyphenyl) scaffold is no exception.[5][6][7] The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, similar to established agents like colchicine.[1]

One study on related benzofuro-pyrazole derivatives identified a compound, 5b , that inhibited tubulin polymerization with an IC₅₀ of 7.30 μM and was 5- to 35-fold more potent than the reference drug ABT-751 against A549 (lung) and K562 (leukemia) cancer cell lines.[1] This highlights the potential of the pyrazole core in designing potent antimitotic agents. While not having the exact 1-(2-methoxyphenyl) group, the findings strongly suggest this scaffold is a promising starting point for tubulin inhibitors. Other proposed mechanisms include the inhibition of key signaling proteins involved in cell proliferation and survival, such as Cyclooxygenase-2 (COX-2) and various protein kinases.[8]

Structure-Activity Relationship (SAR) Insights:

-

Substituents at C3 and C5: The nature of the groups at the C3 and C5 positions of the pyrazole ring is critical. Bulky aromatic or heteroaromatic groups often enhance potency by establishing additional hydrophobic or π-stacking interactions within the target's binding site.

-

Substitution on the Phenyl Rings: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl rings at C3 or C5 can modulate the electronic properties and bioavailability of the compound, significantly impacting its anticancer activity.[6]

Table 1: Representative Antiproliferative Activity of Related Pyrazole Derivatives

| Compound ID | C3-Substituent | C5-Substituent | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 4a | -NH-Ph-OEt | Benzofuro[3,2-c] fused | K562 | 0.26 | [1] |

| 4a | -NH-Ph-OEt | Benzofuro[3,2-c] fused | A549 | 0.19 | [1] |

| 5b | -NH-Ph-COOMe | 2-hydroxy-4-methoxyphenyl | K562 | < 0.1 | [1] |

| 5b | -NH-Ph-COOMe | 2-hydroxy-4-methoxyphenyl | A549 | 0.02 | [1] |

| L2 | Trifluoromethyl | Phenyl | CFPAC-1 | 61.7 | [5][7] |

| L3 | Trifluoromethyl | Phenyl | MCF-7 | 81.48 | [5][7] |

Section 4: Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[2] This has spurred extensive research into pyrazole derivatives as anti-inflammatory agents. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Many derivatives exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects.[9]

Studies on hybrid pyrazole analogues have identified compounds with potent in vivo anti-inflammatory activity, comparable to standard drugs like ibuprofen and indomethacin.[9][10] For example, compounds 5s and 5u in one study showed 76.56% and 78.09% inhibition of inflammation, respectively, in a carrageenan-induced paw edema model, with high selectivity for COX-2.[9]

Table 2: Representative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | In Vivo Model | % Inhibition (Time) | In Vitro COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5s | Carrageenan Paw Edema | 76.56% (4h) | 2.14 | 72.95 | [9] |

| 5u | Carrageenan Paw Edema | 78.09% (4h) | 1.79 | 74.92 | [9] |

| Ibuprofen | Carrageenan Paw Edema | 79.23% (4h) | - | - | [9] |

| Celecoxib | - | - | 1.52 | 78.06 | [9] |

Section 5: Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad range of bacteria and fungi.[2][11][12][13] The exact mechanism of antimicrobial action is not always fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

SAR studies indicate that the presence of specific functional groups is crucial. For instance, compounds incorporating hydrazinecarboxamide or possessing a 4-nitrophenyl moiety have shown enhanced activity.[2] In one study, a pyrazole derivative (Compound 3 ) was found to be exceedingly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, while another (Compound 2 ) was highly active against the fungus A. niger with an MIC of 1 µg/mL.[2]

Table 3: Representative Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Organism | Type | MIC (µg/mL) | Reference |

| 3 | Escherichia coli | Gram-negative Bacteria | 0.25 | [2] |

| 4 | Streptococcus epidermidis | Gram-positive Bacteria | 0.25 | [2] |

| 2 | Aspergillus niger | Fungus | 1.0 | [2] |

| Ciprofloxacin | E. coli | Standard Antibiotic | 0.5 | [2] |

| Clotrimazole | A. niger | Standard Antifungal | 2.0 | [2] |

Section 6: Neuroprotective and Anticonvulsant Activities

Emerging evidence suggests that pyrazole derivatives possess significant potential in treating neurological disorders. Certain 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS).[14][15] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of neurodegenerative diseases, making nNOS a valuable therapeutic target. A study identified a derivative, 11r , which exhibited 70% inhibition of nNOS activity.[14][15] Notably, a related compound, 11e , contained a methoxyphenyl group and showed 62% inhibition, underscoring the relevance of this moiety.[14][15]

Furthermore, pyrazole derivatives have been extensively investigated for their anticonvulsant properties.[16][17][18] The mechanism is often linked to the modulation of CNS activity, potentially through interaction with ion channels or neurotransmitter receptors. Studies have demonstrated that these compounds can significantly protect against seizures in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. One potent derivative, 7h , not only showed significant anticonvulsant activity but also reduced levels of oxidative stress and inflammation in the brain, suggesting a multi-target neuroprotective effect.[16][17]

Section 7: Experimental Protocols

Protocol 7.1: Synthesis of 3,5-dimethyl-1-(2-methoxyphenyl)-1H-pyrazole

This protocol describes a standard Knorr condensation for synthesizing a representative compound of this class.

Causality: The use of acetylacetone provides the 1,3-dicarbonyl backbone for the C3 and C5 methyl groups. (2-methoxyphenyl)hydrazine hydrochloride is the source for the N1-substituted phenyl ring. Glacial acetic acid acts as both the solvent and an acid catalyst to promote the condensation and subsequent cyclization/dehydration steps. The sodium bicarbonate wash is crucial to neutralize the acidic catalyst, allowing for the precipitation and extraction of the final product.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (2-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and glacial acetic acid (20 mL).

-

Addition of Dicarbonyl: To the stirring suspension, add acetylacetone (1.0 g, 10 mmol) dropwise over 5 minutes.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to yield the pure product.

Protocol 7.2: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a method to assess the direct inhibitory effect of a test compound on the COX-2 enzyme.

Causality: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is measured using a fluorometric probe, such as ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is oxidized in the presence of the enzyme to the highly fluorescent resorufin. An inhibitor will block this process, resulting in a lower fluorescence signal. Using a known selective COX-2 inhibitor like celecoxib as a positive control is essential for validating the assay results.

Methodology:

-

Reagent Preparation: Prepare a Tris-HCl buffer (100 mM, pH 8.0). Prepare stock solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), and ADHP (probe) in appropriate solvents (e.g., DMSO, ethanol). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Reaction Plate Setup: In a 96-well black microplate, add 160 µL of Tris-HCl buffer to each well.

-

Addition of Components: To each well, add:

-

10 µL of Heme.

-

10 µL of COX-2 enzyme solution.

-

10 µL of the test compound at various concentrations (serial dilutions) or vehicle control (DMSO).

-

-

Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of ADHP probe solution to each well. Immediately initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Section 8: Conclusion and Future Outlook

The this compound scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. The unique conformational constraints and electronic properties imparted by the 2-methoxy group contribute to potent and often selective interactions with a range of biological targets. The documented activities spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains highlight the broad therapeutic potential of this chemical class.

Future research should focus on several key areas. Firstly, expanding the structure-activity relationship studies through the synthesis of diverse libraries will be crucial for optimizing potency and selectivity for specific targets. Secondly, elucidating the precise molecular mechanisms of action, particularly for the antimicrobial and neuroprotective effects, will enable more rational drug design. Finally, promising lead compounds identified through in vitro screening must be advanced into in vivo models of disease to evaluate their efficacy, pharmacokinetic profiles, and safety, paving the way for potential clinical development.

Section 9: References

-

Cui, Z. et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 133. [Link]

-

Al-Ghorbani, M. et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1380. [Link]

-

Bhat, M. A. et al. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 543-564. [Link]

-

Arshad, M. F. et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1563-1571. [Link]

-

Zhang, L. et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

-

Gouda, M. A. et al. (2021). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 26(21), 6690. [Link]

-

Kumar, D. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3549-3563. [Link]

-

Menozzi, G. et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 167-81. [Link]

-

Siregar, P. et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Indonesian Journal of Chemistry, 20(3), 606-613. [Link]

-

Kumar, V. et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]

-

Matziari, M. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(3), 517-531. [Link]

-

Sharma, R. et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-15. [Link]

-

Hibot, A. et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Chemical Data Collections, 33, 100701. [Link]

-

D'yachenko, I. V. et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10665–10675. [Link]

-

Fadda, A. A. et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2212-2221. [Link]

-

Salido, S. et al. (2003). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. Bioorganic & Medicinal Chemistry Letters, 13(19), 3291-3295. [Link]

-

Geronikaki, A. et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1350. [Link]

-

El-Emary, T. I. (2007). Synthesis and Biological Activity of Some New Pyrazole Derivatives. Journal of the Chinese Chemical Society, 54(2), 439-446. [Link]

-

Rostom, S. A. F. et al. (2011). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 16(8), 6433-6453. [Link]

-

El-Hamd, M. A. et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Journal of Molecular Structure, 1276, 134789. [Link]

-

Gao, M. et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Neuroimmunomodulation, 28(2), 90-98. [Link]

-

Kumari, S. et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

-

Taha, M. et al. (2017). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Chemistry Central Journal, 11(1), 76. [Link]

-

Bouabdallah, I. et al. (2015). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. European Journal of Scientific Research, 133(3), 268-275. [Link]

-

Kumar, A. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6265. [Link]

-

D'yachenko, I. V. et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10665-10675. [Link]

-

Al-Ostath, A. I. et al. (2024). General structure for Pyrazole derivative (A2). ResearchGate. [Link]

-

Gao, M. et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Neuroimmunomodulation, 28(2), 90-98. [Link]

-

Dzedulionytė, K. et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(3), 517-531. [Link]

-

Salido, S. et al. (2003). 4,5-Dihydro-1 H - pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain: Synthesis and Structure−Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 13(19), 3291-3295. [Link]

-

Kumar, A. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6265. [Link]

-

Yano, Y. & Tokieda, M. (1964). [CLINICAL TRIAL OF THE PYRAZOLE DERIVATIVE TANDERIL WITH RHEUMATIC AND OTHER DISEASES]. Chiryo, 46, 649-54. [Link]

-

Fayed, E. A. et al. (2020). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. [Link]

-

Singh, A. et al. (2010). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Journal of Chemical and Pharmaceutical Research, 2(1), 505-511. [Link]

-

Sharma, P. et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(5), 519-530. [Link]

Sources

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. srrjournals.com [srrjournals.com]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meddocsonline.org [meddocsonline.org]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

1-(2-methoxyphenyl)-1H-pyrazole mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-methoxyphenyl)-1H-pyrazole

Authored by a Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[2] Compounds featuring this scaffold, such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant, have demonstrated significant clinical success, underscoring the therapeutic potential embedded within this chemical class.

This guide focuses on a specific, novel derivative: This compound . While the precise biological activity of this compound is uncharacterized, its structural motifs suggest a high probability of interaction with biological systems, particularly within the central nervous system, a common domain for pyrazole-based pharmacophores.[3] The objective of this document is not to present a known mechanism but to outline a rigorous, multi-stage experimental strategy for its elucidation. We will proceed from broad, unbiased observations to specific, hypothesis-driven validation, providing a comprehensive roadmap for researchers in drug development. This workflow is designed as a self-validating system, where each stage logically informs the next, ensuring scientific integrity and a high probability of success in target deconvolution.

Phase 1: Initial Phenotypic Screening - A Search for Biological Activity

When a compound's mechanism of action is unknown, the most logical starting point is phenotypic screening.[4][5] This approach assesses the compound's effect on the overall phenotype of a cell or organism, rather than presupposing a specific molecular target.[5][6] Our initial goal is to answer a fundamental question: Does this compound induce a measurable biological response in a cellular context? We will begin by assessing its impact on cell viability.

Rationale for Experimental Choice

A cell viability assay serves as a robust, high-throughput primary screen to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This provides a critical first data point and helps define the concentration range for subsequent, more complex assays. We will employ the XTT assay, a colorimetric method that measures the metabolic activity of living cells.[7] The reduction of the tetrazolium salt XTT to a colored formazan product by mitochondrial dehydrogenases is directly proportional to the number of viable cells.[7][8] The XTT assay is chosen over the more traditional MTT assay because the resulting formazan product is water-soluble, eliminating a solubilization step and thereby reducing potential errors and streamlining the protocol.[7][9]

Experimental Workflow: Phenotypic Screening to Target Identification

The overall strategy follows a logical progression from a broad, observable effect to the identification and validation of a specific molecular target.

Caption: Proposed mechanism of action via MAO-A inhibition.

Conclusion and Future Directions

This guide has detailed a systematic, multi-phase approach to determine the mechanism of action for this compound. By progressing from broad phenotypic observation to specific target identification and finally to in-cell validation, this workflow provides a robust framework for de-risking and advancing a novel chemical entity.

The hypothetical data presented suggests that this compound is a selective inhibitor of MAO-A that engages its target in cells. This positions the compound as a promising candidate for further preclinical development as a potential treatment for depressive or anxiety disorders. Future studies should focus on in vivo animal models of depression to confirm efficacy, comprehensive ADME/Tox profiling to assess its drug-like properties, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

- Wikipedia. Monoamine oxidase inhibitor.

- Wikipedia. Phenotypic screening.

- Cleveland Clinic. MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses.

- Mayo Clinic. Monoamine oxidase inhibitors (MAOIs).

- Al-Mokadem, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine.

- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.

- Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood.

- CETSA. CETSA.

- Foley, T. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action.

- Creative Bioarray. Phenotype-Based Drug Screening.

- University College London. Target Identification and Validation (Small Molecules).

- Sandeep, S., & Shivanand, P. (2023). MAO Inhibitors. StatPearls.

- Creative Biolabs. Phenotypic Screening.

- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.

- Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- Molina, M. (2015). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Drug Discovery Today: Technologies.

- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- El-Sayed, M. A., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.

- Wikipedia. MTT assay.

- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Guedes, G. P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

- Chemspace. (2025). Target Identification and Validation in Drug Discovery.

- PharmaLegacy. Kinase/Enzyme Assays.

- Patsnap Synapse. (2024). What are MAO-A inhibitors and how do they work?.

- Ionescu, I. A., et al. (2021). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Pharmaceuticals.

- Lan, R., et al. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

- Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.

- Patel, M. K., et al. (2022). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics.

- Reaction Biology. Kinase Panel Screening and Profiling Service.

- Eurofins Discovery. KINOMEscan Technology.